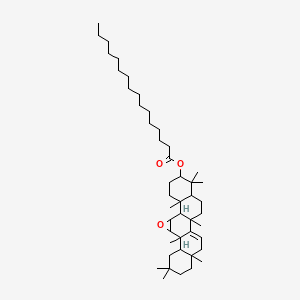
7,10-Hexadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Hexadecadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C16H28O2. It is characterized by the presence of two double bonds located at the 7th and 10th positions of the carbon chain. This compound is found in various natural sources, including certain plant oils and animal tissues. It is known for its potential biological activities and applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Hexadecadienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as sodium hydride to facilitate the formation of the ylide intermediate.
Industrial Production Methods: On an industrial scale, this compound can be produced through the extraction and purification of natural oils that contain this fatty acid. Techniques such as hydrodistillation and gas chromatography coupled with mass spectrometry are employed to isolate and identify the compound from complex mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: 7,10-Hexadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acid catalysts like sulfuric acid for esterification reactions.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Esters of this compound.
Applications De Recherche Scientifique
7,10-Hexadecadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a biomarker for certain diseases.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty chemicals.
Mécanisme D'action
The biological effects of 7,10-Hexadecadienoic acid are mediated through its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound’s double bonds allow it to participate in oxidative reactions, which can influence cellular redox states and inflammatory responses .
Comparaison Avec Des Composés Similaires
7,10,13-Hexadecatrienoic acid: Contains an additional double bond at the 13th position.
11-Octadecenoic acid: A monounsaturated fatty acid with a single double bond at the 11th position.
Behenic acid: A saturated fatty acid with no double bonds.
Uniqueness: 7,10-Hexadecadienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other fatty acids. Its ability to undergo diverse chemical reactions and its presence in various natural sources make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H28O2 |
|---|---|
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
(7E,10E)-hexadeca-7,10-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6+,10-9+ |
Clé InChI |
WPJGPAAPSBVXNU-AVQMFFATSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


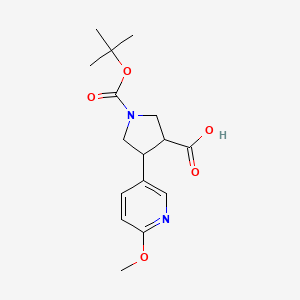
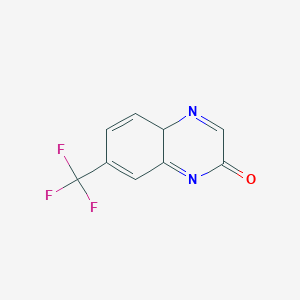
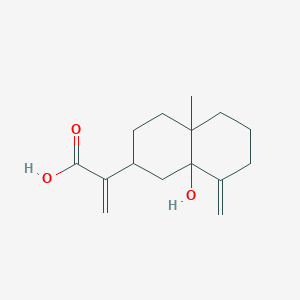
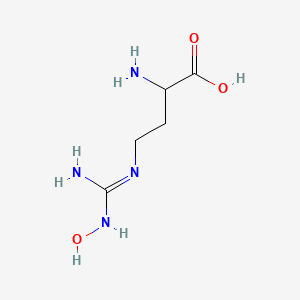
![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12319284.png)
![alpha-D-[1-13C]Glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate](/img/structure/B12319285.png)
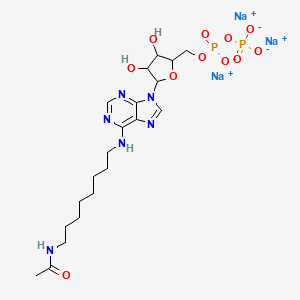
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)
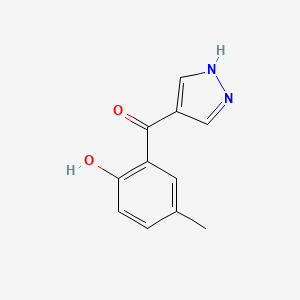

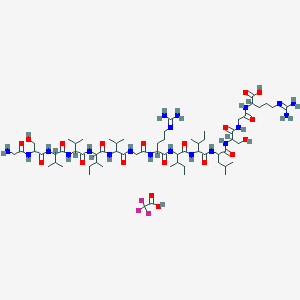
![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)
